Dimethyl 2-bromoterephthalate

Polymer Chemistry Asymmetric Polyesters Regioregularity

Sourcing a regiospecific mono-brominated building block for asymmetric polymer or MOF synthesis often forces acceptance of statistical mixtures from di-bromo analogs. Dimethyl 2-bromoterephthalate (CAS 18643-86-2) resolves this by providing a single electrophilic site at the 2-position for precise cross-coupling, while preserving both ester groups for orthogonal chain extension. • Enables regiospecific Suzuki, Heck, or Sonogashira couplings without statistical mixtures • Delivers narrow-dispersity copolymers and non-interpenetrated MOFs unattainable with symmetric terephthalates • Serves as a structurally defined pharmaceutical intermediate with orthogonal handles Supplied at ≥98% purity with dependable global logistics.

Molecular Formula C10H9BrO4
Molecular Weight 273.08 g/mol
CAS No. 18643-86-2
Cat. No. B101079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-bromoterephthalate
CAS18643-86-2
Molecular FormulaC10H9BrO4
Molecular Weight273.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C(=O)OC)Br
InChIInChI=1S/C10H9BrO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3
InChIKeyVUMPFOPENBVFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-Bromoterephthalate Overview


Dimethyl 2-bromoterephthalate (CAS 18643-86-2) is a specialized aromatic diester building block belonging to the class of brominated p-phthalate esters [1]. It is characterized by a single bromine atom regioselectively positioned at the 2-position of the benzene ring, flanked by two methyl ester groups, giving it a molecular formula of C10H9BrO4 and a molecular weight of 273.08 g/mol [1]. This compound is not a commodity chemical; its value lies in its precisely differentiated structure, serving as a critical precursor for synthesizing asymmetric polymer architectures, functionalized ligands for metal-organic frameworks (MOFs), and pharmaceutically relevant intermediates where regiochemical control is paramount [2].

Dimethyl 2-Bromoterephthalate: Unmatched Regiospecificity


Generic substitution fails because the synthetic utility of Dimethyl 2-bromoterephthalate is hard-coded into its unique, non-symmetrical structure. Unlike unsubstituted dimethyl terephthalate (DMT), the single bromine atom transforms the molecule from a simple monomer into a multifaceted, cross-coupling-competent electrophile . Critically, the 2-positional isomer is distinct from the 2,5- or 2,6-dibrominated analogs, offering only one site for sequential functionalization (e.g., via Suzuki, Heck, or Sonogashira couplings) while preserving the second ester group for orthogonal polymer chain extension . Using the free diacid (2-bromoterephthalic acid) can complicate synthesis due to solubility issues and competing acid-vs-ester reactivity, whereas the dimethyl ester provides homogeneous reaction conditions and a well-defined, single reactive handle for sp²-sp² or sp²-sp³ couplings . This precise control over regiochemistry and subsequent polymerization is non-negotiable for producing well-defined, narrow-dispersity copolymers or asymmetric MOF ligands.

Dimethyl 2-Bromoterephthalate: Quantitative Comparison


Liquid-Crystalline Polyester Formation

The single bromine atom in Dimethyl 2-bromoterephthalate enables the synthesis of regioregular, liquid-crystalline polyesters, a property unattainable with the symmetrical, unsubstituted Dimethyl Terephthalate (DMT) [1]. While DMT yields symmetrical, semi-crystalline poly(ethylene terephthalate) (PET), the 2-bromo derivative introduces a directional dipole and steric bulk that disrupts crystallinity in a controlled manner. In a direct structural context, the polymer poly(oxy-1,4-phenyleneoxy-2-bromoterephthaloyl) was synthesized and characterized, confirming its liquid-crystalline nature, which contrasts with the non-liquid-crystalline, rapidly crystallizing behavior of polymers derived from DMT [1]. No such regioregular, liquid-crystalline phase has been reported for copolymers using the 2,5- or 2,6-dibromoterephthalate analogs, which tend to form fully amorphous or cross-linked networks due to dual-site reactivity.

Polymer Chemistry Asymmetric Polyesters Regioregularity

Carbonic Anhydrase-II Inhibition

In a study isolating marine natural products, Dimethyl 2-bromoterephthalate demonstrated a distinct biological profile as a carbonic anhydrase-II (CA-II) inhibitor [1]. While quantitative comparative IC50 data from head-to-head in vitro assays is not available in the public domain, the study explicitly isolated and identified this compound for the first time as a natural product alongside its 2,6-dibromo analog, establishing its relevance for structure-activity relationship (SAR) exploration [2]. The mono-brominated compound offers a unique scaffold for medicinal chemists to probe the effect of monohalogen substitution on CA-II inhibition, as opposed to the dihalogenated analog, which may exhibit altered electronic properties and steric hindrance.

Natural Product Chemistry Enzyme Inhibition Marine Pharmacology

Purity and Melting Point Specification

For procurement, the practical differentiation lies in verified purity and physical form. Reputable vendors like TCI Chemicals consistently provide a minimum GC purity of >98.0% for Dimethyl Bromoterephthalate, with a precisely specified melting point range of >53.0 and ≤57.0 °C . This high purity is a critical differentiator from non-specialist suppliers who may offer lower purity grades (e.g., 95%) which could contain residual acids or isomeric impurities that act as chain-stoppers in polymerization or poison metal catalysts in coupling reactions . The specified melting point range serves as a robust, quantitative in-house check upon receipt, ensuring batch-to-batch consistency for reproducible research and industrial processes.

Quality Assurance GC Purity Analysis Procurement Specification

Non-Interpenetrated MOF Topology

The 2-bromoterephthalate ligand (the saponified form of the dimethyl ester) directs the formation of specific microporous topologies due to the steric bulk of the bromine atom. In a study on uranium(VI) benzenedicarboxylate derivatives, the use of 2-bromoterephthalate yielded a compound with a (4,4) net, whereas the same synthetic conditions with unsubstituted terephthalate resulted in interpenetrated structures [1]. This demonstrates that the single bromine substituent is a powerful steric directing group that prevents framework interpenetration, a common problem that can collapse pore volume. For researchers building MOFs with specific pore sizes and shapes, the choice of the 2-bromo ligand is a distinct synthetic strategy for maintaining open frameworks.

Metal-Organic Frameworks Coordination Polymer Microporous Materials

Dimethyl 2-Bromoterephthalate Applications


Liquid-Crystalline Polyester Optical Films

Researchers developing printable or sprayable organic electronics require liquid-crystalline polymers that self-align to form anisotropic, light-polarizing films. As established, Dimethyl 2-bromoterephthalate is the critical monomer for inducing this regioregular, liquid-crystalline phase, a behavior unattainable with standard symmetrical terephthalates [1]. Procurement via high-purity suppliers ensures the monomer purity necessary to achieve high molecular weights and predictable phase transitions.

Non-Interpenetrated MOFs for Gas Separation

For chemists engineering MOFs for selective CO₂ capture, the steric demand of the 2-bromo substituent is vital. Using Dimethyl 2-bromoterephthalate as the pro-ligand ensures the resulting framework remains non-interpenetrated, maximizing pore volume [2]. In contrast, unsubstituted terephthalate ligands collapse the pore structure under similar synthesis conditions, rendering the material functionally worthless for separation applications.

Carbonic Anhydrase-II Inhibitor Development

In drug discovery campaigns targeting carbonic anhydrase-II for glaucoma therapy, medicinal chemists need structurally diverse and pure scaffolds. Procuring Dimethyl 2-bromoterephthalate provides the specific mono-brominated natural product scaffold identified as a CA-II inhibitor [3]. This allows for precise functionalization via cross-coupling to explore the SAR, a program that would require a different synthetic route if starting from the di-bromo analog, potentially complicating selectivity profiling.

Regioselective Cross-Coupling in API Synthesis

In the synthesis of complex active pharmaceutical ingredients (APIs) derived from the Acridone inhibitor class (as exemplified by Bristol-Myers Squibb's patent on IMPDH enzyme inhibitors), Dimethyl 2-bromoterephthalate serves as a regiospecifically addressable electrophile [4]. Its single bromine site allows for a selective Suzuki-Miyaura coupling to install a biaryl motif, followed by orthogonal manipulation of the methyl esters. This regiospecific sequencing is impossible with dibrominated analogs, which would lead to statistical mixtures or require additional protection/deprotection steps, thereby lowering the cost-efficiency and overall yield in multi-step sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl 2-bromoterephthalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.